Yttrium Carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

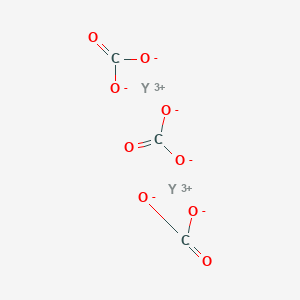

Structure

3D Structure of Parent

Properties

CAS No. |

556-28-5 |

|---|---|

Molecular Formula |

C3O9Y2 |

Molecular Weight |

357.84 g/mol |

IUPAC Name |

yttrium(3+);tricarbonate |

InChI |

InChI=1S/3CH2O3.2Y/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |

InChI Key |

QVOIJBIQBYRBCF-UHFFFAOYSA-H |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Y+3].[Y+3] |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Y+3].[Y+3] |

Other CAS No. |

556-28-5 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Yttrium Carbonate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for synthesizing yttrium carbonate nanoparticles. This compound (Y₂(CO₃)₃) nanoparticles are crucial precursors in the fabrication of high-purity yttrium oxide (Y₂O₃) nanomaterials, which have significant applications in biomedical fields, including bioimaging, drug delivery, and cancer therapy.[1] This document details the primary synthesis techniques, offering structured experimental protocols, comparative data, and visual workflows to aid researchers in the selection and implementation of the most suitable method for their specific applications.

Introduction to this compound Nanoparticles

This compound nanoparticles are inorganic compounds composed of yttrium ions (Y³⁺) and carbonate ions (CO₃²⁻).[2] In their nanoparticle form, typically ranging from 1 to 100 nanometers, they exhibit unique chemical and physical properties due to their high surface-area-to-volume ratio.[2] These nanoparticles serve as a critical intermediate in the synthesis of yttrium oxide nanoparticles, where the controlled precipitation of this compound allows for tailored particle size, morphology, and purity of the final oxide product. The synthesis method employed plays a pivotal role in determining the characteristics of the resulting nanoparticles.[3]

Core Synthesis Methodologies

The synthesis of this compound nanoparticles is predominantly achieved through wet chemical routes. The most common and effective methods include precipitation, hydrothermal synthesis, and microemulsion techniques. Each method offers distinct advantages and allows for the control of particle characteristics through the manipulation of various reaction parameters.

Precipitation Method

Precipitation is a widely utilized, straightforward, and cost-effective method for the large-scale production of this compound nanoparticles.[4] This technique involves the reaction of a soluble yttrium salt with a precipitating agent in a solution, leading to the formation of insoluble this compound.

A typical precipitation synthesis protocol is as follows:

-

Precursor Solution Preparation: Prepare an aqueous solution of a yttrium salt, such as yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O) or yttrium chloride (YCl₃). The concentration typically ranges from 0.1 M to 0.5 M.[5][6]

-

Precipitating Agent Solution Preparation: Prepare an aqueous solution of a carbonate source, such as ammonium bicarbonate ((NH₄)HCO₃), sodium carbonate (Na₂CO₃), or urea (CO(NH₂)₂).[5][6]

-

Precipitation Reaction: The precipitating agent solution is added dropwise to the yttrium salt solution under vigorous stirring. The reaction temperature is maintained between room temperature and 95°C.[4][5] The pH of the solution is a critical parameter and is often controlled to optimize the particle size and morphology.[4]

-

Aging: The resulting suspension is aged for a specific duration, typically ranging from 1 to 24 hours, to allow for the growth and crystallization of the nanoparticles.[6][7]

-

Washing: The precipitate is separated from the solution by centrifugation or filtration and washed several times with deionized water and ethanol to remove unreacted ions and byproducts.[7]

-

Drying: The washed this compound nanoparticles are dried in an oven at a temperature of approximately 80°C.[5]

References

An In-depth Technical Guide to the Crystal Structure of Hydrated Yttrium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of hydrated yttrium carbonate, a compound of interest in materials science and potentially in drug delivery systems due to the properties of its constituent ions. This document summarizes the crystallographic data of known phases, details experimental protocols for their synthesis and analysis, and presents visual representations of experimental workflows and structural relationships.

Introduction to Hydrated this compound

Hydrated this compound, with the general formula Y₂(CO₃)₃·nH₂O, is a compound that can exist in several crystalline forms, each with distinct structural properties.[1] The degree of hydration and the crystallization conditions significantly influence the resulting crystal structure. The most well-characterized natural form is the mineral tengerite-(Y).[1][2] Synthetic routes have also yielded other polymorphic forms. An understanding of the precise crystal structure is crucial for predicting and controlling the material's properties for various applications.

Crystal Structures of Hydrated this compound Phases

To date, three primary crystalline phases of hydrated this compound have been identified and characterized: the orthorhombic tengerite-(Y), a synthetic triclinic phase, and the recently discovered triclinic mineral yuchuanite-(Y).

2.1. Tengerite-(Y): An Orthorhombic Structure

Tengerite-(Y) is a naturally occurring hydrous this compound.[1] Its crystal structure has been determined through single-crystal X-ray diffraction of hydrothermally synthesized samples. The structure is orthorhombic and belongs to the space group Bb2₁m.

2.2. Synthetic Triclinic Y₂(CO₃)₃·2.79H₂O

A triclinic phase of hydrated this compound with the formula Y₂(CO₃)₃·2.79H₂O has been synthesized via a precipitation method using ammonium bicarbonate.[3] This synthetic form exhibits a different crystal system and unit cell parameters compared to tengerite-(Y).

2.3. Yuchuanite-(Y): A New Triclinic Mineral

A new mineral, yuchuanite-(Y), with the formula Y₂(CO₃)₃·H₂O, has been recently discovered. Its structure has been determined to be triclinic with the space group P1.

2.4. Comparative Crystallographic Data

The quantitative crystallographic data for the three known phases of hydrated this compound are summarized in the table below for easy comparison.

| Parameter | Tengerite-(Y) | Synthetic Y₂(CO₃)₃·2.79H₂O | Yuchuanite-(Y) |

| Formula | Y₂(CO₃)₃·nH₂O (n=2-3)[1] | Y₂(CO₃)₃·2.79H₂O[3] | Y₂(CO₃)₃·H₂O |

| Crystal System | Orthorhombic[1] | Triclinic[3] | Triclinic |

| Space Group | Bb2₁m[1] | Not Specified | P1 |

| a (Å) | 6.078[1] | 19.076[3] | 6.2134 |

| b (Å) | 9.157[1] | 22.312[3] | 8.9697 |

| c (Å) | 15.114[1] | 7.823[3] | 19.9045 |

| α (°) | 90 | 94.493[3] | 91.062 |

| β (°) | 90 | 91.397[3] | 90.398 |

| γ (°) | 90 | 112.663[3] | 91.832 |

| Volume (ų) | 841.19[1] | Not Specified | 1108.54 |

| Z | 4 | Not Specified | 6 |

| Calculated Density (g/cm³) | 3.110[1] | Not Specified | 3.62 |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of hydrated this compound crystals.

3.1. Synthesis of Hydrated this compound Crystals

3.1.1. Hydrothermal Synthesis of Tengerite-(Y)

This method yields single crystals suitable for X-ray diffraction studies.

-

Precursors: Yttrium oxide (Y₂O₃) powder and acetic acid.

-

Procedure:

-

A mixture of Y₂O₃ powder and a dilute acetic acid aqueous solution (e.g., 6.67 x 10⁻² mol/L) is placed in a Teflon-lined autoclave.[4]

-

The autoclave is sealed and heated in an electric oven to 200 °C with a controlled heating ramp (e.g., 5 °C/min).[4]

-

The reaction is maintained at this temperature for a specified duration (e.g., 24 hours) with rotation to ensure homogeneity.[4]

-

The autoclave is then cooled to room temperature.

-

The resulting precipitate is collected by centrifugation, washed with distilled water, and dried at room temperature.[4]

-

3.1.2. Precipitation with Ammonium Bicarbonate

This method is commonly used for the synthesis of crystalline this compound powders.

-

Precursors: Yttrium chloride (YCl₃) solution and ammonium bicarbonate (NH₄HCO₃) solution.

-

Procedure:

-

The YCl₃ solution is heated to approximately 93 °C.[5]

-

The ammonium bicarbonate solution is added to the heated YCl₃ solution to induce precipitation.[5]

-

The resulting precipitate of this compound is left to age in the mother liquor at room temperature for a specific duration (e.g., 0-28 hours). The aging time can influence the morphology of the final product.[5]

-

The precipitate is then filtered, washed, and dried.

-

3.1.3. CO₂ Carbonization Method

This technique involves the reaction of a yttrium hydroxide slurry with carbon dioxide.

-

Precursors: Yttrium chloride (YCl₃), sodium hydroxide (NaOH), and carbon dioxide (CO₂).

-

Procedure:

-

A yttrium hydroxide [Y(OH)₃] slurry is first prepared by precipitating a YCl₃ solution with NaOH.

-

CO₂ gas is then introduced into the Y(OH)₃ slurry.

-

The reaction conditions, such as temperature, CO₂ flow rate, and stirring speed, are controlled to promote the formation of crystalline this compound.

-

3.2. Characterization Techniques

3.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

This is the primary technique for determining the crystal structure.

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer.

-

Data is collected using a four-circle diffractometer, often with MoKα radiation (λ = 0.71073 Å).[6]

-

A full sphere of data is typically collected in a 2θ range of approximately 4° to 60°.

-

The collection is done using an incremental scan method, with frame increments of 0.1° to 0.3°.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to yield a set of unique reflections.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined using full-matrix least-squares on F². The refinement process adjusts atomic positions, and anisotropic displacement parameters until the calculated diffraction pattern closely matches the experimental data.

-

3.2.2. Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases present in a bulk sample and to determine lattice parameters.

-

Sample Preparation: The synthesized powder is gently ground to ensure a random orientation of the crystallites.

-

Data Collection:

-

The powder is mounted on a sample holder in a powder diffractometer.

-

The diffraction pattern is recorded over a specific 2θ range using, for example, CuKα radiation.

-

-

Data Analysis: The resulting diffraction pattern is compared to known patterns in databases (e.g., the ICDD Powder Diffraction File) for phase identification. The lattice parameters can be refined from the positions of the diffraction peaks.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the sample, confirming the presence of carbonate and water molecules.

-

Sample Preparation: A small amount of the sample is typically mixed with KBr and pressed into a pellet.

-

Data Collection: The infrared spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

-

Interpretation: The presence of characteristic absorption bands for carbonate ions (around 1400-1500 cm⁻¹ and 850 cm⁻¹) and water molecules (broad band around 3400 cm⁻¹ and a bending mode around 1600 cm⁻¹) confirms the composition of the hydrated this compound. The IR data for some synthetic yttrium carbonates show the presence of two different carbonate groups.[3]

3.2.4. Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC)

TGA/DSC analyses are used to study the thermal stability and decomposition of the hydrated this compound.

-

Procedure: A small amount of the sample is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min).[7]

-

Data Analysis: The TGA curve shows the mass loss as a function of temperature, indicating the dehydration and decarbonation steps.[7] The DSC curve shows the heat flow associated with these transitions, indicating whether they are endothermic or exothermic. The thermolysis of Y₂(CO₃)₃·nH₂O is a multi-stage process involving the elimination of water followed by carbon dioxide.[7]

Mandatory Visualizations

dot

Caption: Experimental workflow for the synthesis and characterization of hydrated this compound.

dot

Caption: Known crystalline forms of hydrated this compound.

References

- 1. mindat.org [mindat.org]

- 2. handbookofmineralogy.org [handbookofmineralogy.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN103964486B - Control the method that this compound precipitation digestion time prepares needle-like yttrium oxide - Google Patents [patents.google.com]

- 6. Hydrothermal synthesis, crystal structure, thermal behaviour, IR and Raman spectroscopy of Na3Y(CO3)3$ \dot{\mathrm{ }}$6 H2O [comptes-rendus.academie-sciences.fr]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition of Yttrium Carbonate to Yttria

This technical guide provides a comprehensive overview of the thermal decomposition process of hydrated yttrium carbonate (Y₂(CO₃)₃·nH₂O) into yttrium oxide (Y₂O₃), commonly known as yttria. The synthesis of high-purity yttria is crucial for its application in various advanced materials, including phosphors, ceramics, and catalysts. This document details the decomposition pathway, intermediate phases, and critical process parameters, supported by quantitative data and standardized experimental protocols.

Introduction

The production of yttrium oxide from carbonate precursors via thermal decomposition is a widely used method due to its relative simplicity and the ability to control the morphology and purity of the final product. The process involves heating hydrated this compound in a controlled atmosphere, which initiates a multi-stage decomposition reaction. Understanding the temperature ranges, intermediate compounds, and associated mass losses at each stage is essential for optimizing the synthesis of yttria with desired characteristics. The overall transformation is complex, proceeding through dehydration, the formation of various oxycarbonates, and finally, conversion to the stable oxide form.[1][2]

The Thermal Decomposition Pathway

The thermal decomposition of hydrated this compound is not a single-step reaction but a sequence of transformations. The process begins with the loss of water molecules (dehydration), followed by the decomposition of the anhydrous carbonate into intermediate yttrium oxycarbonate species, and culminates in the formation of yttrium oxide with the release of carbon dioxide.[3][4]

The generalized pathway can be described as follows:

-

Dehydration: Removal of water of hydration.

-

Oxycarbonate Formation: Decomposition of the carbonate structure into more stable oxycarbonate intermediates.

-

Final Oxide Conversion: Decomposition of the final oxycarbonate intermediate to yttrium oxide.

The exact nature and stability range of the intermediate oxycarbonates can vary depending on experimental conditions such as heating rate and the composition of the purge gas.[5] One of the most commonly identified and stable intermediates is yttrium dioxycarbonate (Y₂O₂CO₃).[3][6]

Quantitative Decomposition Data

Thermogravimetric analysis (TGA) is the primary technique used to quantify the decomposition process. It measures the change in mass of a sample as a function of temperature. The data reveals distinct stages of mass loss corresponding to the release of water and carbon dioxide.

| Stage Number | Process | Temperature Range (°C) | Gaseous Byproduct | Key Intermediate Formed |

| I | Dehydration | 90 - 285 °C[2] | H₂O | Anhydrous Y₂(CO₃)₃ |

| II | Initial Decarboxylation | 350 - 470 °C[1] | CO₂ | Yttrium Oxycarbonates (e.g., Y₂O₂CO₃) |

| III | Final Decarboxylation | 500 - 800 °C[1][4] | CO₂ | Yttrium Oxide (Y₂O₃) |

Note: Temperature ranges are approximate and can be influenced by factors such as heating rate and atmospheric conditions.[5] Studies show that the decomposition of yttrium dioxycarbonate (Y₂O₂CO₃) into yttrium oxide occurs in a single step between 500 and 600°C.[1] The complete decomposition to Y₂O₃ may extend to higher temperatures, around 900°C, to ensure the formation of a crystalline cubic structure.[3]

Experimental Protocols

A systematic investigation of the thermal decomposition of this compound involves several analytical techniques. A typical experimental workflow is outlined below, followed by detailed protocols for the key methods.

4.1. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is used to measure changes in the mass of the this compound precursor as it is heated.[7] This provides quantitative data on dehydration and decarboxylation steps.

-

Instrument: A thermogravimetric analyzer such as a Mettler Toledo TGA/SDTA 851e or TA Instruments Q500.[2][8]

-

Sample Preparation: Place 5-15 mg of the finely ground this compound hydrate powder into an alumina (Al₂O₃) crucible.[2][8] The sample mass should be chosen based on the expected mass loss; smaller masses (around 5 mg) are sufficient for significant weight loss events (>50%).[8]

-

Atmosphere: The analysis is typically run under a controlled flow of an inert gas (e.g., nitrogen, argon, or helium) or air.[2] A standard gas flow rate is 30-100 mL/min.[2][8]

-

Heating Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant rate, typically 10 K/min, up to a final temperature of around 1000°C.[2]

-

Record the mass loss and temperature continuously.

-

-

Data Analysis: The resulting TGA curve plots percentage mass loss versus temperature. The derivative of this curve (DTG) helps to identify the temperatures at which the rate of mass loss is maximal.

4.2. X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the intermediate products and the final yttria. This confirms the transformations observed in the TGA data.

-

Protocol:

-

Perform TGA experiments, but stop the heating program at temperatures corresponding to the plateaus observed in the mass loss curve (i.e., after a decomposition step is complete).

-

Quench the sample to room temperature and collect the residue from the crucible.

-

Analyze the powdered residue using a powder X-ray diffractometer.

-

Compare the resulting diffraction patterns to standard databases (e.g., JCPDS) to identify the crystalline phases present, such as Y₂(CO₃)₃, Y₂O₂CO₃, and cubic Y₂O₃.[5]

-

4.3. Scanning Electron Microscopy (SEM)

SEM is used to observe the morphology, particle size, and microstructure of the initial precursor and the final yttria powder.

-

Protocol:

-

Obtain samples of the initial this compound and the final Y₂O₃ product after calcination.

-

Mount a small amount of the powder onto an SEM stub using conductive carbon tape.

-

If the sample is not sufficiently conductive, apply a thin coating of a conductive material (e.g., gold or carbon) via sputtering.

-

Image the sample in the SEM at various magnifications to observe particle shape, size distribution, and degree of agglomeration. This analysis can reveal how the morphology evolves during decomposition.[5]

-

Conclusion

The thermal decomposition of this compound to yttria is a multi-step process that requires careful control of temperature and atmosphere to produce a final product with the desired purity and morphology. The key stages involve the sequential removal of water and carbon dioxide, proceeding through stable oxycarbonate intermediates like Y₂O₂CO₃. By employing analytical techniques such as TGA, XRD, and SEM, researchers can fully characterize this transformation, enabling the optimization of calcination conditions for the synthesis of high-quality yttria for advanced applications.

References

Yttrium Carbonate Precursor for Solid-State Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of yttrium carbonate as a precursor for the solid-state synthesis of yttrium-based materials, primarily yttrium oxide (Y₂O₃). It covers the synthesis of the precursor, its thermal decomposition, and the characteristics of the resulting materials, with a focus on experimental methodologies and quantitative data.

Introduction to this compound as a Precursor

This compound (Y₂(CO₃)₃·nH₂O) is a widely utilized precursor for the synthesis of yttrium-containing materials due to its ability to yield high-purity, morphologically controlled yttrium oxide upon calcination. The properties of the final yttrium oxide product, such as particle size, surface area, and reactivity, are intrinsically linked to the characteristics of the this compound precursor. These characteristics are, in turn, determined by the synthesis method of the precursor itself. Yttrium oxide finds extensive applications in diverse fields including ceramics, phosphors for displays and lighting, laser host materials, catalysts, and biomedical applications.[1][2]

Synthesis of this compound Precursors

Several methods are employed to synthesize this compound precursors with tailored properties. The choice of method influences the morphology, particle size, and purity of the resulting yttrium oxide.

Precipitation Method

Precipitation is a common and scalable method for synthesizing this compound. This typically involves the reaction of a soluble yttrium salt, such as yttrium nitrate or yttrium chloride, with a precipitating agent like ammonium bicarbonate or sodium carbonate.

Experimental Protocol: Precipitation with Ammonium Bicarbonate

-

Solution Preparation: Prepare an aqueous solution of yttrium nitrate (Y(NO₃)₃) or yttrium chloride (YCl₃).

-

Precipitating Agent: Prepare an aqueous solution of ammonium bicarbonate ((NH₄)HCO₃).

-

Precipitation: Slowly add the ammonium bicarbonate solution to the yttrium salt solution under constant stirring. The formation of a white precipitate of this compound will be observed.

-

Aging: The resulting suspension is typically aged for a specific period (e.g., 24 hours) to allow for crystal growth and morphology evolution.[3] The aging process can influence the final particle size and shape, with Ostwald ripening being a key mechanism.[4]

-

Washing and Filtration: The precipitate is then filtered and washed several times with deionized water to remove any unreacted reagents and byproducts.

-

Drying: The washed precipitate is dried in an oven at a low temperature (e.g., 60-80 °C) to obtain the this compound precursor powder.

The morphology of the this compound can be controlled by adjusting parameters such as the reaction temperature, pH, and the molar ratio of the reactants. For instance, spherical aggregates of tengerite-type this compound crystals can be formed at temperatures between 30-70°C with a specific molar ratio of ammonium bicarbonate to yttrium chloride.[4][5]

CO₂ Carbonization Method

The CO₂ carbonization method offers an alternative route to produce this compound, often resulting in well-defined morphologies such as nanoneedles.[3][6] This method involves the reaction of carbon dioxide with a slurry of yttrium hydroxide.

Experimental Protocol: CO₂ Carbonization

-

Yttrium Hydroxide Preparation: Precipitate yttrium hydroxide (Y(OH)₃) by adding a base, such as sodium hydroxide (NaOH), to a solution of a yttrium salt (e.g., YCl₃).

-

Carbonization: Bubble CO₂ gas through the yttrium hydroxide slurry. The CO₂ dissolves to form carbonic acid, which then reacts with the yttrium hydroxide to form this compound.

-

Parameter Control: The morphology and phase of the this compound are influenced by the carbonization temperature, CO₂ flow rate, and stirring speed. Temperature has been identified as a significant factor affecting the morphology.[3][6]

-

Filtration, Washing, and Drying: The resulting this compound precipitate is filtered, washed with deionized water, and dried.

This method can yield Y₂(CO₃)₃·2H₂O nanoneedles, which upon calcination, produce Y₂O₃ nanoneedles.[3][6]

Quantitative Data on Precursor Synthesis and Resulting Oxide Properties

| Synthesis Method | Yttrium Source | Precipitant/Carbon Source | Key Synthesis Parameters | Precursor Morphology | Resulting Y₂O₃ Morphology | Y₂O₃ Particle Size | Reference |

| Precipitation | YCl₃ | Ammonium Bicarbonate | Aging for 24 h | Needle-like or spherical aggregates | Needle-like or spherical | Not specified | [3] |

| CO₂ Carbonization | YCl₃ | CO₂ (after NaOH precipitation) | Temperature: 40-60 °C, CO₂ flow rate, stirring speed | Nanoneedles (Y₂(CO₃)₃·2H₂O) | Nanoneedles | 20-30 nm width, 1-2 µm length | [3][6] |

| Precipitation | Yttrium Chloride | Ammonium Bicarbonate | Temperature: 30-70°C, Molar ratio < 4 | Spherical (tengerite type) | Not specified | Not specified | [4][5] |

| Co-precipitation | Yttrium Nitrate, Aluminum Nitrate | Ammonium Bicarbonate | - | Yttrium aluminum ammonium carbonate | YAG nano powders | Not specified | [4] |

Thermal Decomposition of this compound

The conversion of the this compound precursor to yttrium oxide is achieved through thermal decomposition (calcination). This process involves the removal of water and carbon dioxide. The decomposition pathway can proceed through intermediate phases, such as yttrium oxycarbonate.[5][7]

Decomposition Pathway:

The thermal decomposition of hydrated this compound generally follows these steps:

-

Dehydration: Removal of water molecules at lower temperatures. The thermolysis of Y₂(CO₃)₃·nH₂O shows water elimination in stages between 90-285°C.[7]

-

Decomposition to Oxycarbonate: Further heating leads to the decomposition of the carbonate into an intermediate yttrium oxycarbonate (Y₂O₂CO₃). This transformation is often observed between 350 and 470°C.[5]

-

Final Decomposition to Oxide: At higher temperatures, the yttrium oxycarbonate decomposes to form yttrium oxide (Y₂O₃), releasing the remaining carbon dioxide. The final conversion to yttrium oxide typically occurs between 500 and 700°C.[5][8]

Experimental Protocol: Calcination of this compound

-

Sample Placement: Place the dried this compound precursor powder in a suitable crucible (e.g., alumina).

-

Heating: Place the crucible in a muffle furnace.

-

Calcination Program: Heat the sample according to a specific temperature profile. A typical calcination temperature to obtain crystalline yttrium oxide is 600-700°C for a duration of 2 hours.[3][8] Higher temperatures may be used to improve crystallinity and control particle size.

-

Cooling: Allow the furnace to cool down to room temperature before retrieving the yttrium oxide powder.

Quantitative Data on Thermal Decomposition

| Precursor | Intermediate Phase | Decomposition Temperature (to Oxide) | Atmosphere | Resulting Y₂O₃ Specific Surface Area | Reference |

| Y₂(CO₃)₃·nH₂O | Y₂O₂CO₃ | 500-700 °C | Air/Inert | Varies with calcination temperature | [5][7][8] |

| Yttrium Oxalate Decahydrate | (YO)₂CO₃ | >450 °C | Air | 65 m²/g (at 550°C) | [9] |

| SHS Precursor | - | >600 °C (annealing) | Air | ~20–35 m²/g (at 800°C) | [10] |

Visualization of Workflows and Pathways

Diagram 1: Workflow for this compound Synthesis via Precipitation

Caption: Workflow for the synthesis of this compound precursor via the precipitation method.

Diagram 2: Workflow for this compound Synthesis via CO₂ Carbonization

Caption: Workflow for the synthesis of this compound precursor via the CO₂ carbonization method.

Diagram 3: Thermal Decomposition Pathway of this compound

Caption: Thermal decomposition pathway of hydrated this compound to yttrium oxide.

Conclusion

This compound is a versatile and crucial precursor in the solid-state synthesis of yttrium oxide and other yttrium-based materials. The ability to control the morphology and particle size of the final product through the careful selection and control of the precursor synthesis and calcination conditions makes it an attractive choice for researchers in materials science, ceramics, and even in the development of advanced materials for biomedical applications. The methodologies and data presented in this guide provide a solid foundation for the synthesis and utilization of this compound precursors in various research and development endeavors.

References

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Yttrium Oxide Nanoneedles with Carbon Dioxide Carbonization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Nanocrystalline Yttrium Oxide and Evolution of Morphology and Microstructure during Thermal Decomposition of Y2(C2O4)3·10H2O | MDPI [mdpi.com]

- 10. Influence of SHS Precursor Composition on the Properties of Yttria Powders and Optical Ceramics [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of Yttrium (III) Carbonate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium (III) carbonate (Y₂(CO₃)₃) is a water-insoluble yttrium source that serves as a critical precursor in the synthesis of various yttrium-based materials.[1] Its hydrated form, Y₂(CO₃)₃·xH₂O, is a white, powdered solid.[2][3] This compound is of significant interest in materials science, electronics, and medicine due to its role in producing high-purity yttrium oxide upon calcination.[1][4] Yttrium oxide, in turn, is utilized in phosphors for LEDs and displays, advanced ceramics, and as a component in superconductors and lasers.[5] For drug development professionals, yttrium compounds are relevant in medical imaging and therapy, with isotopes like ⁹⁰Y used in radiopharmaceuticals and ⁸⁶Y as tracers for positron emission tomography (PET). Furthermore, yttrium oxide nanoparticles, derived from the carbonate, have potential applications in targeted drug delivery systems.[6]

This guide provides a comprehensive overview of the core chemical properties of yttrium (III) carbonate, detailed experimental protocols for its synthesis and analysis, and visual representations of its key chemical processes.

Core Chemical and Physical Properties

Yttrium (III) carbonate is typically found as a hydrate. Its properties can vary slightly depending on the degree of hydration.

| Property | Data | Source(s) |

| Chemical Formula | Y₂(CO₃)₃ · xH₂O | [1][2] |

| Appearance | White Powder | [1][3] |

| Molecular Weight | 357.84 g/mol (anhydrous) | [1][7] |

| 411.88 g/mol (trihydrate) | [3] | |

| Crystal System | Triclinic (for Y₂(CO₃)₃·2.79H₂O) | [8][9] |

| Lattice Parameters | a = 19.076 Å, b = 22.312 Å, c = 7.823 Å | [8][9] |

| α = 94.493°, β = 91.397°, γ = 112.663° | [8][9] | |

| Solubility | Insoluble in water. | [1][10][11] |

| Soluble in mineral acids. | [1][11][12] | |

| Soluble in excess alkali metal carbonate solutions.[10][12][13] |

Chemical Reactivity and Behavior

Solubility

Yttrium (III) carbonate is characterized by its poor solubility in water.[1][10] However, it readily dissolves in strong acids, a reaction that produces yttrium salts, water, and carbon dioxide gas.[1][14] This reactivity is a key feature, allowing for its conversion into other yttrium compounds.[1]

The dissolution in acid follows the general reaction: Y₂(CO₃)₃(s) + 6H⁺(aq) → 2Y³⁺(aq) + 3H₂O(l) + 3CO₂(g)[15]

Interestingly, while insoluble in water, yttrium carbonate's solubility increases in solutions containing an excess of alkali metal carbonates or ammonium carbonate due to the formation of soluble complex carbonates.[10][13]

Thermal Decomposition

The thermal decomposition of hydrated yttrium (III) carbonate is a multi-stage process that ultimately yields yttrium (III) oxide (Y₂O₃), a highly stable ceramic material.[16] This process is fundamental to the production of high-purity yttria.[1] The decomposition proceeds through the following general stages:

-

Dehydration: The process begins with the elimination of water molecules at temperatures between 90°C and 285°C.[16]

-

Formation of Intermediates: Unstable intermediate phases, such as basic or oxycarbonate species (e.g., Y₂O₂CO₃), form as carbon dioxide begins to be released.[9][17]

-

Final Conversion to Oxide: At higher temperatures, the remaining carbonate groups decompose, releasing more carbon dioxide and resulting in the formation of crystalline yttrium (III) oxide.[12][16]

The overall reaction can be summarized as: Y₂(CO₃)₃·xH₂O(s) → Y₂O₃(s) + 3CO₂(g) + xH₂O(g)

Experimental Protocols

Synthesis of Crystalline Yttrium (III) Carbonate Hydrate

This protocol describes a common precipitation method for synthesizing crystalline this compound.[8][9]

Materials:

-

Yttrium salt solution (e.g., yttrium chloride, YCl₃, or yttrium nitrate, Y(NO₃)₃)

-

Ammonium bicarbonate (NH₄HCO₃) solution

-

Deionized water

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel)

Methodology:

-

Prepare a solution of the yttrium salt in deionized water. The concentration can be checked via EDTA titration.[8]

-

Slowly add a solution of ammonium bicarbonate to the yttrium salt solution at room temperature (25°C) while stirring. A white precipitate of this compound will form immediately.[8]

-

Continue stirring and age the solution containing the precipitate for an extended period (e.g., one week) at a constant temperature. This aging process allows for the transformation of initially amorphous precipitates into a more crystalline, tengerite-type structure.[8][18]

-

After aging, filter the resulting precipitate using a Büchner funnel.

-

Wash the precipitate repeatedly with deionized water to remove any unreacted reagents and soluble byproducts.

-

Air-dry the final product, Y₂(CO₃)₃·xH₂O. The product can be characterized by X-ray diffraction (XRD) and infrared (IR) spectroscopy.[8][9]

References

- 1. americanelements.com [americanelements.com]

- 2. What is Yttrium(III) Carbonate Hydrate? - Basengreen [y2o3.com]

- 3. Yttrium (III) Carbonate Trihydrate - ProChem, Inc. [prochemonline.com]

- 4. This compound Crystal Powder with CAS No 38245-39-5 and Y2 (CO3) 3 3n 4n 5n - this compound and this compound Crystal [easchem.en.made-in-china.com]

- 5. pubs.usgs.gov [pubs.usgs.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Cas 38245-39-5,this compound | lookchem [lookchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Yttrium compounds - Wikipedia [en.wikipedia.org]

- 11. This compound CAS NO: 38245-39-5, 556-28-5 Molecular Formula: Y2(CO3)3·X(H2O) [unmdc.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Yttrium - Wikipedia [en.wikipedia.org]

- 14. Yttrium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 15. Analysis of the solubility equilibria of this compound in aqueous perchlorate media using the Pitzer and Brønsted–Guggenheim–Scatchard ion-interaction models - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. orbit.dtu.dk [orbit.dtu.dk]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Yttrium Carbonate Morphology and Particle Size Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, morphological control, and particle size analysis of yttrium carbonate. Yttrium-based materials are of significant interest in various fields, including biomedical applications, owing to their unique properties. Control over the morphology and particle size of this compound, a common precursor to yttrium oxide, is crucial for tailoring the final properties of these advanced materials.

Synthesis Methodologies and Morphological Control

The morphology and particle size of this compound are highly dependent on the synthesis method and the precise control of reaction parameters. Several common synthesis routes are employed, each offering distinct advantages in tuning the final product's characteristics.

Precipitation with Ammonium Bicarbonate

Precipitation of yttrium salts, such as yttrium nitrate or yttrium chloride, with ammonium bicarbonate is a widely used method. The morphology of the resulting this compound can evolve through several stages, often starting as amorphous spherical nanoparticles that transform into crystalline structures like dumbbell, nest, and spherical aggregates of tengerite-type this compound.[1] The aging process, including temperature and time, plays a critical role in this transformation via Ostwald ripening.[1]

By carefully controlling the precipitation and crystallization process, it is possible to synthesize this compound particles with a D50 (median particle size) over 40 micrometers or below 1 micrometer.[1] Subsequent calcination of these precursors allows for the production of yttrium oxide with a medium size ranging from 600 nm to 35 μm.[1]

Urea Homogeneous Precipitation

The urea precipitation method offers a route to synthesize spherical this compound powders with controllable sizes.[2][3] In this process, the slow hydrolysis of urea at elevated temperatures (typically 80-95°C) leads to a gradual and uniform increase in pH, facilitating the controlled precipitation of a yttrium hydroxycarbonate precursor.[3]

Key parameters influencing the particle size include the urea to yttrium ion concentration ratio, aging time, and aging temperature.[2] Increasing these parameters generally leads to an increase in the diameter of the this compound spheres.[2] This method has been used to produce spherical particles with a D50 in the range of 225 to 743 nm.[2]

CO2 Carbonization

A method involving the carbonization of a yttrium hydroxide slurry with CO2 gas can produce one-dimensional (1D) this compound nanoneedles.[4] This process typically starts with the precipitation of yttrium hydroxide from a yttrium salt solution using a base like sodium hydroxide. Subsequently, CO2 is introduced into the slurry.[4]

The morphology of the final product is significantly influenced by the carbonization temperature, CO2 flow rate, and the concentration of the yttrium hydroxide slurry.[4] Optimal conditions can yield Y2(CO3)3·2H2O nanoneedles, which, upon calcination, can be converted to Y2O3 nanoneedles with lengths of 1–2 μm and widths of 20–30 nm.[4]

Experimental Protocols

Detailed experimental protocols are essential for reproducible synthesis and analysis. The following sections outline generalized procedures for the key synthesis and characterization techniques.

Synthesis Protocols

A typical procedure involves the controlled addition of an ammonium bicarbonate solution to a heated solution of yttrium chloride (YCl3). For instance, a YCl3 solution can be heated to 93°C, followed by the addition of the ammonium bicarbonate precipitating agent.[5] The resulting precipitate and mother liquor are then aged at room temperature for a specific duration (e.g., 0-28 hours) to influence the final morphology.[5]

In this method, yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O) and urea (CO(NH₂)₂) are dissolved in deionized water.[3] The molar ratio of urea to yttrium nitrate is a critical parameter for controlling particle size.[3] The solution is then heated to a temperature between 80°C and 95°C with continuous stirring for 1 to 2 hours.[3] After the reaction, the solution is cooled, and the precipitate is collected, washed, and dried.[3]

This protocol begins with the complete precipitation of yttrium hydroxide (Y(OH)3) from a yttrium chloride (YCl3) solution using sodium hydroxide.[4] CO2 gas is then introduced into the resulting yttrium hydroxide slurry. The temperature, CO2 flow rate, and stirring speed are carefully controlled to promote the formation of needle-like this compound crystals.[4] The product is then filtered, washed, and dried.

Characterization Protocols

SEM is used to visualize the morphology and surface features of the this compound particles. A small amount of the dried powder is mounted on a sample stub using conductive adhesive tape and then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam. The sample is then imaged in the SEM at an appropriate accelerating voltage.

TEM provides higher resolution imaging of the particle size, shape, and internal structure. A very dilute suspension of the nanoparticles is prepared in a suitable solvent (e.g., ethanol) and sonicated to ensure good dispersion. A drop of the suspension is then placed onto a TEM grid (e.g., carbon-coated copper grid) and allowed to dry completely before being loaded into the microscope for analysis.[6]

XRD is employed to determine the crystal structure and phase purity of the synthesized material. A small amount of the powdered sample is placed on a sample holder and flattened to create a smooth surface. The sample is then scanned over a specific 2θ range using a diffractometer with a monochromatic X-ray source (typically Cu Kα radiation). The resulting diffraction pattern is compared with standard diffraction data to identify the crystalline phases present.[6]

LPSA is used to determine the particle size distribution of the synthesized powders. The analysis can be performed using either a liquid or dry dispersion method.[7] For liquid dispersion, the powder is suspended in a suitable dispersant (e.g., water with a surfactant) and subjected to ultrasonication to break up agglomerates. The suspension is then circulated through the laser diffraction instrument to measure the particle size distribution based on the light scattering pattern.[7]

Quantitative Data Summary

The following tables summarize the quantitative data on the particle size of this compound and its derivatives obtained through different synthesis methods as reported in the literature.

| Synthesis Method | Precursor(s) | Key Parameters | Morphology | Particle/Crystallite Size | Reference |

| Precipitation | Yttrium Nitrate, Ammonium Bicarbonate | Aging Temperature | Spherical aggregates, Dumbbell, Nest | D50 > 40 µm or < 1 µm | [1] |

| CO2 Carbonization | Yttrium Chloride, Sodium Hydroxide, CO2 | Temperature, CO2 Flow Rate | Nanoneedles | Length: 1–2 µm, Width: 20–30 nm | [4] |

| Homogeneous Precipitation | Yttrium Hydroxyl Carbonate, Polyacrylic Acid | PAAc Concentration | Nanoparticles | 15–20 nm | [8] |

| Precipitation | Yttrium Oxide in Nitric Acid, Ammonium Bicarbonate | Reactant Concentration | Fibrous, Spherulitic | 40–80 nm (Y2O3 after calcination) | [9] |

| Urea Precipitation | Yttrium Nitrate, Urea | Urea/Y³⁺ ratio, Aging Time & Temp. | Spherical | D50: 225–743 nm | [2] |

| Hydrothermal | Yttrium Nitrate, Sodium Hydroxide | Calcination Temperature | Nanorods (from Y(OH)3) | Diameter: 18.4 nm (500°C), 25.4 nm (700°C), 31.1 nm (1000°C) | [10] |

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the synthesis and characterization of this compound.

Caption: Workflow for Urea Precipitation Synthesis of this compound.

Caption: Influence of Synthesis Parameters on this compound Properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Yttrium Oxide Nanoneedles with Carbon Dioxide Carbonization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103964486B - Control the method that this compound precipitation digestion time prepares needle-like yttrium oxide - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. omecinstruments.com [omecinstruments.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

An In-depth Technical Guide to the Spectroscopic Characterization of Yttrium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize yttrium carbonate, a material with growing importance in materials science and potentially in drug development as a precursor for yttrium-based nanoparticles. This document details the principles, experimental protocols, and data interpretation for the core spectroscopic methods employed in the analysis of this compound.

Introduction to this compound

This compound (Y₂(CO₃)₃), often found in hydrated forms such as Y₂(CO₃)₃·xH₂O, is a key precursor in the synthesis of yttrium oxide (Y₂O₃) nanoparticles and other yttrium-containing materials.[1] The properties of the final yttrium-based products are highly dependent on the characteristics of the initial carbonate precursor. Therefore, a thorough spectroscopic characterization of this compound is crucial for quality control and for tailoring the properties of the desired end-products. This guide will focus on the application of Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Thermal Analysis for the detailed characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a sample. In the case of this compound, FTIR is primarily used to confirm the presence of carbonate ions (CO₃²⁻) and water molecules, and to probe their local chemical environment.

-

Sample Preparation:

-

For solid samples, the most common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the this compound sample (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the powdered sample can be directly placed on the ATR crystal.

-

-

Instrumentation and Data Acquisition:

-

An FTIR spectrometer is used to acquire the spectrum.

-

A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first.

-

The sample is then placed in the spectrometer's sample compartment, and the spectrum is recorded.

-

Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

-

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of the carbonate ion and water molecules. The IR data for this compound suggest the presence of two different carbonate groups.[2]

Table 1: Summary of FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 | O-H stretching of water molecules | [3] |

| ~1640 | H-O-H bending of water molecules | [3] |

| ~1550 | C-O antisymmetric stretching (ν₃) | [4] |

| ~1415 | C-O symmetric stretching (ν₁) | [4] |

| ~1098 | Symmetric stretching (ν₁) of carbonate | [5] |

| ~850 | Out-of-plane bending (ν₂) of carbonate | [4] |

The presence of bands around 3400 cm⁻¹ and 1640 cm⁻¹ confirms the hydrated nature of the this compound sample. The strong absorptions in the 1400-1550 cm⁻¹ region and around 850 cm⁻¹ are characteristic of the carbonate group.[4]

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It is particularly sensitive to the symmetric vibrations of non-polar bonds, making it well-suited for studying the carbonate ion.

-

Sample Preparation:

-

A small amount of the powdered this compound sample is placed on a microscope slide or in a sample holder.

-

No special sample preparation is usually required.

-

-

Instrumentation and Data Acquisition:

-

A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) is used.

-

The laser is focused on the sample, and the scattered light is collected and analyzed.

-

The spectral range is typically set to cover the expected vibrational modes of the carbonate ion (e.g., 100-1800 cm⁻¹).

-

The laser power and acquisition time are optimized to obtain a good quality spectrum without causing sample degradation.

-

The Raman spectrum of this compound will show distinct peaks corresponding to the internal vibrational modes of the carbonate ions.

Table 2: Summary of Raman Scattering Peaks for Carbonates (Applicable to this compound)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1080-1098 | Symmetric stretching (ν₁) of C-O | [5][6] |

| ~700-750 | In-plane bending (ν₄) of O-C-O | [6] |

| ~1400-1450 | Asymmetric stretching (ν₃) of C-O | [6] |

The most intense peak in the Raman spectrum of carbonates is typically the symmetric stretching mode (ν₁) around 1080 cm⁻¹.[6]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

-

Sample Preparation:

-

The powdered this compound sample is mounted on a sample holder using double-sided adhesive tape.

-

The sample must be compatible with the high vacuum conditions of the XPS instrument.

-

-

Instrumentation and Data Acquisition:

-

An XPS instrument with a monochromatic X-ray source (e.g., Al Kα or Mg Kα) is used.

-

A survey scan is first acquired to identify all the elements present on the surface.

-

High-resolution spectra are then acquired for the elements of interest (Y 3d, O 1s, C 1s).

-

Charge compensation may be necessary for insulating samples like this compound. The C 1s peak from adventitious carbon at 284.8 eV is often used as a reference for charge correction.

-

The binding energies of the core-level electrons are characteristic of each element and its chemical environment.

Table 3: Expected Binding Energies in XPS for this compound

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information | Reference |

| Y | 3d₅/₂ | ~157-158 | Corresponds to Y³⁺ in an oxide or carbonate environment. | [7][8] |

| Y | 3d₃/₂ | ~159-160 | Spin-orbit splitting component of the Y 3d peak. | [7][8] |

| O | 1s | ~531-532 | Can be deconvoluted to distinguish between carbonate (Y-O-C) and hydroxide/water species. | [9] |

| C | 1s | ~289-290 | Characteristic of the carbonate (CO₃²⁻) group. | [10] |

The Y 3d spectrum is expected to show a doublet corresponding to the 3d₅/₂ and 3d₃/₂ spin-orbit components. The O 1s spectrum can be complex and may require deconvolution to separate the contributions from the carbonate oxygen and any surface hydroxyl groups or adsorbed water. The C 1s spectrum should show a high binding energy component characteristic of the carbonate species.[10]

Thermal Analysis (TGA/DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

-

Sample Preparation:

-

A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

-

Instrumentation and Data Acquisition:

-

A simultaneous TGA/DSC instrument is used.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen, air).

-

The mass loss and heat flow are recorded as a function of temperature.

-

The thermal decomposition of hydrated this compound typically occurs in multiple steps.

Table 4: Thermal Decomposition Stages of Hydrated this compound

| Temperature Range (°C) | Mass Loss Event | Associated Thermal Event (DSC) | Reference |

| 90 - 285 | Elimination of water of hydration (dehydration) | Endothermic | [11] |

| 350 - 470 | Decomposition to form yttrium oxycarbonates | Endothermic | [4] |

| 500 - 600 | Decomposition of oxycarbonate to yttrium oxide | Endothermic | [4] |

The TGA curve will show distinct steps corresponding to the loss of water and carbon dioxide. The DSC curve will show endothermic peaks associated with these decomposition events. The final product of the thermal decomposition in an inert atmosphere or air is yttrium oxide (Y₂O₃).

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Experimental workflow for this compound characterization.

Conclusion

The spectroscopic characterization of this compound using a combination of FTIR, Raman, XPS, and thermal analysis provides a wealth of information regarding its chemical composition, structure, and thermal properties. This detailed understanding is essential for controlling the synthesis of high-quality yttrium-based materials for various applications. The experimental protocols and data interpretation guidelines presented in this technical guide serve as a valuable resource for researchers and professionals working with this compound and related materials.

References

- 1. What is Yttrium(III) Carbonate Hydrate? - Basengreen [y2o3.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unveiling the Behavior of Yttrium Carbonate Under Extreme Conditions: A Technical Guide to High-Pressure Phase Transitions

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated phase transitions of yttrium carbonate under high-pressure conditions. While direct experimental data on the high-pressure behavior of this compound is not yet available in published literature, this document synthesizes information from analogous rare earth and alkaline earth carbonates to construct a predictive framework. It is intended for researchers, scientists, and drug development professionals working with rare earth materials under extreme environments.

Introduction: The Significance of High-Pressure Studies

The study of materials under high pressure is a critical frontier in materials science, chemistry, and geology. For rare earth carbonates like this compound, understanding their structural response to compression is crucial for applications in geochemistry, materials synthesis, and potentially for the stabilization of novel compounds. This compound, commonly found in a hydrated form as tengerite-(Y) (Y₂(CO₃)₃·nH₂O), possesses a crystal structure that is expected to undergo significant transformations under gigapascal pressures. These changes can dramatically alter its physical and chemical properties.

Ambient Pressure Crystal Structure of this compound

Hydrated this compound typically crystallizes in the tengerite-type structure. This orthorhombic crystal system is shared by several other rare earth carbonates. A summary of its crystallographic data at ambient pressure is presented in Table 1.

Table 1: Ambient Pressure Crystallographic Data for Tengerite-type this compound (Y₂(CO₃)₃·2-3H₂O) [1][2][3][4]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Bb2₁m or Pnnm |

| Lattice Parameters | a ≈ 6.078 Å, b ≈ 9.157 Å, c ≈ 15.114 Å |

| Unit Cell Volume | ≈ 841.19 ų |

| Coordination | Yttrium is typically 9-fold coordinated |

Hypothetical High-Pressure Phase Transitions of this compound

Based on the observed high-pressure behavior of analogous rare earth carbonates and other isostructural compounds, a plausible sequence of phase transitions for hydrated this compound can be predicted. It is important to note that the following is a theoretical projection and awaits experimental verification.

Upon compression, hydrated this compound is likely to undergo one or more phase transitions. The initial stages of compression may lead to a distortion of the orthorhombic lattice. With increasing pressure, a transition to a more densely packed crystalline phase is anticipated. At significantly higher pressures, pressure-induced amorphization—a transition to a disordered, glass-like state—is a strong possibility, particularly given the presence of water molecules in the crystal lattice. This phenomenon is well-documented in other hydrous minerals.

Table 2: Hypothetical Phase Transitions of Hydrated this compound Under High Pressure

| Transition Pressure (GPa) | Proposed High-Pressure Phase | Postulated Structural Characteristics |

| ~5-10 GPa | Phase II (Monoclinic or other dense crystalline phase) | Increased coordination number of yttrium; significant lattice distortion. |

| > 15 GPa | Amorphous Phase | Loss of long-range crystalline order; potential for changes in carbonate group coordination. |

The logical relationship for this hypothetical phase transition is visualized below.

Experimental Protocols for High-Pressure Studies

The investigation of phase transitions in materials like this compound under high pressure typically involves the use of a diamond anvil cell (DAC) coupled with in-situ analytical techniques such as X-ray diffraction (XRD) and Raman spectroscopy.

Sample Preparation and DAC Loading

-

Synthesis of Starting Material : Crystalline hydrated this compound can be synthesized via precipitation by reacting an aqueous solution of yttrium nitrate with a solution of ammonium bicarbonate.[1] The resulting precipitate is washed and dried.

-

Gasket Preparation : A metal gasket (e.g., stainless steel or rhenium) is pre-indented between the two diamond anvils to a thickness of about 40-50 µm. A sample chamber, typically 150-200 µm in diameter, is then drilled into the center of the indentation.

-

Sample Loading : A small amount of the powdered this compound sample is placed into the sample chamber. A few ruby chips (approximately 5-10 µm in diameter) are also added to serve as a pressure calibrant.

-

Pressure Transmitting Medium : To ensure hydrostatic or quasi-hydrostatic pressure conditions, a pressure-transmitting medium (PTM) is loaded into the sample chamber. For studies on hydrous minerals, a mixture of 4:1 methanol:ethanol or silicone oil is commonly used.[5][6] For higher pressures and to avoid reactions with the sample, inert gases like neon or argon can be cryogenically loaded.[6]

The general workflow for preparing a high-pressure experiment is illustrated in the following diagram.

In-situ High-Pressure X-ray Diffraction (XRD)

-

Objective : To determine the crystal structure and unit cell parameters of this compound as a function of pressure.

-

Methodology :

-

The loaded DAC is mounted on a synchrotron X-ray beamline.

-

A monochromatic X-ray beam is focused on the sample.

-

Diffraction patterns are collected at various pressures.

-

The pressure is determined before and after each diffraction measurement using the ruby fluorescence method.

-

The collected 2D diffraction images are integrated to produce 1D diffraction profiles.

-

The diffraction peaks are indexed to determine the crystal structure and lattice parameters at each pressure point. Phase transitions are identified by the appearance of new peaks or the disappearance of existing ones.

-

In-situ High-Pressure Raman Spectroscopy

-

Objective : To probe changes in the vibrational modes of the carbonate and hydroxyl groups, as well as the yttrium-oxygen bonds, with increasing pressure.

-

Methodology :

-

The DAC is placed under a Raman microscope.

-

A laser is focused on the sample, and the scattered light is collected.

-

Raman spectra are recorded at different pressures.

-

Pressure is measured using the ruby fluorescence method.

-

Phase transitions are indicated by the appearance of new Raman bands, the disappearance of existing bands, or discontinuities in the pressure dependence of the Raman frequencies.

-

Pressure Measurement: The Ruby Fluorescence Method

The pressure inside the DAC is determined by measuring the fluorescence spectrum of the ruby chips included in the sample chamber.[7][8][9]

-

A laser (typically green or blue) is used to excite the ruby.

-

The fluorescence spectrum, consisting of two characteristic peaks (R1 and R2), is collected.

-

The wavelength of the R1 peak shifts to higher values with increasing pressure.

-

The pressure is calculated from the shift in the R1 peak wavelength relative to its position at ambient pressure, using a calibrated scale.[10]

The signaling pathway for pressure determination is shown below.

Conclusion and Future Directions

While this guide provides a robust theoretical framework and detailed experimental protocols for investigating the high-pressure behavior of this compound, experimental validation is paramount. Future research should focus on conducting in-situ high-pressure XRD and Raman spectroscopy experiments on hydrated this compound to determine its actual phase transition sequence, transition pressures, and the crystal structures of its high-pressure polymorphs. Such studies will not only fill a critical knowledge gap but also contribute to a broader understanding of the behavior of rare earth carbonates under extreme conditions, with potential implications for materials science and geochemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. handbookofmineralogy.org [handbookofmineralogy.org]

- 3. mindat.org [mindat.org]

- 4. researchgate.net [researchgate.net]

- 5. Diamond anvil cell - Wikipedia [en.wikipedia.org]

- 6. geoweb.princeton.edu [geoweb.princeton.edu]

- 7. geoweb.princeton.edu [geoweb.princeton.edu]

- 8. Pressure measurement is related the R1 Ruby line shift. [loto-eng.com]

- 9. Ruby pressure scale - Wikipedia [en.wikipedia.org]

- 10. osti.gov [osti.gov]

natural occurrence and mineral forms of yttrium carbonate

An In-depth Technical Guide on the Natural Occurrence and Mineral Forms of Yttrium Carbonate

Introduction

Yttrium (Y) is a rare-earth element that, despite its name, is relatively abundant in the Earth's crust, with an average concentration of about 31 parts per million.[1] It is never found as a free element in nature but occurs in combination with other rare-earth elements in various minerals.[1][2] While yttrium is found in oxides, silicates, and phosphates, its carbonate mineral forms are of particular interest due to their formation in specific geological environments and their unique crystal structures.[3] this compound minerals are typically secondary minerals, formed through the alteration and weathering of primary rare-earth-bearing minerals in pegmatites, carbonatites, and hydrothermal veins.[4][5][6] This guide provides a comprehensive overview of the principal this compound minerals, their properties, natural occurrences, and the experimental methods used for their characterization.

Principal Mineral Forms of this compound

Several minerals are classified as yttrium carbonates, ranging from simple hydrated carbonates to more complex structures incorporating other cations. The primary this compound minerals include Tengerite-(Y), Kimuraite-(Y), Lokkaite-(Y), and Donnayite-(Y). Other related minerals include the lanthanite group, where yttrium can be a significant constituent, and silico-carbonates like Caysichite-(Y).

Tengerite-(Y)

Tengerite-(Y) is a hydrated this compound with the chemical formula Y₂(CO₃)₃ · 2-3H₂O.[7] It typically appears as white, thin coatings or as earthy and powdery masses with a dull luster.[7][8] Tengerite-(Y) is often found as an alteration product on yttrium-bearing minerals like gadolinite-(Y).[8] Notable occurrences include Ytterby in Sweden, the original type locality, and pegmatites in Japan, Norway, Finland, and the United States.[7][8]

Kimuraite-(Y)

Kimuraite-(Y) is a hydrated calcium this compound, with the formula Ca(Y,Nd)₂(CO₃)₄ · 6H₂O.[9] It forms spherulitic aggregates of scaly, tabular crystals and can be pale purple, light pink, or white.[9][10] This mineral is found in fissures within alkali olivine basalt in Saga Prefecture, Japan, where it is associated with other rare-earth carbonates like lanthanite-(Nd) and lokkaite-(Y).[10][11]

Lokkaite-(Y)

Lokkaite-(Y) is a complex hydrated calcium this compound with the formula Ca(Y,Gd,Nd,Dy)₄(CO₃)₇ · 9H₂O.[12][13] It occurs as snow-white to pale yellow fibrous crystal bundles, radial aggregates, and powdery incrustations.[4][12] Lokkaite-(Y) is a secondary mineral that forms from the alteration of primary rare-earth minerals in pegmatites.[4] It was first discovered in the Pyörönmaa pegmatite in Finland and is also found in Japan and Canada, often in association with tengerite-(Y) and kimuraite-(Y).[4][14]

Donnayite-(Y)

Donnayite-(Y) is a hydrated sodium calcium strontium this compound with the formula NaCaSr₃Y(CO₃)₆ · 3H₂O.[15][16] It belongs to the mckelveyite group and crystallizes in the triclinic system, though it often displays pseudo-hexagonal or trigonal symmetry.[15][17] Crystals are typically small, platy, or barrel-shaped and can be colorless, white, or pale yellow to reddish-brown.[15][18] Donnayite-(Y) is found in pegmatite dikes and miarolitic cavities within nepheline syenites, most notably at Mont Saint-Hilaire, Quebec, Canada, its type locality.[15][16]

Other Yttrium-Bearing Carbonates

-

Lanthanite Group : This group of isostructural minerals has the general formula (REE)₂(CO₃)₃·8H₂O and includes lanthanite-(La), lanthanite-(Ce), and lanthanite-(Nd).[5] While yttrium is not the dominant rare-earth element in the defined species, it can be present in significant amounts. These minerals are secondary, forming from the weathering of other REE minerals.[5][6]

-

Caysichite-(Y) : This is a rare yttrium calcium silico-carbonate, (Y,Ca)₄Si₄O₁₀(CO₃)₃·4H₂O, found as fracture coatings in pegmatites.[19]

Data Presentation

The following tables summarize the key quantitative data for the primary this compound minerals, facilitating comparison of their physical and crystallographic properties.

Table 1: Chemical and Physical Properties of this compound Minerals

| Mineral | Chemical Formula | Mohs Hardness | Specific Gravity (g/cm³) | Color |

| Tengerite-(Y) | Y₂(CO₃)₃ · 2-3H₂O[7] | N/A | 3.11 (Calculated)[7] | White[7] |

| Kimuraite-(Y) | Ca(Y,Nd)₂(CO₃)₄ · 6H₂O[9] | 2.5[9] | 2.6 (Measured), 2.98 (Calculated)[9] | Pale purple, light pink, white[9] |

| Lokkaite-(Y) | Ca(Y,Gd,Nd,Dy)₄(CO₃)₇ · 9H₂O[12] | N/A | 2.92 (Calculated)[12] | Snow white, pale yellow[12] |

| Donnayite-(Y) | NaCaSr₃Y(CO₃)₆ · 3H₂O[16] | 3[15] | 3.30[16] | Pale yellow, colorless, white, grey, reddish brown[16] |

Table 2: Crystallographic Data of this compound Minerals

| Mineral | Crystal System | Space Group | Unit Cell Parameters (Å) |

| Tengerite-(Y) | Orthorhombic[7] | Pnnm or Bb21m[7] | a = 6.078, b = 9.157, c = 15.114[7] |

| Kimuraite-(Y) | Orthorhombic[9] | Immm, Imm2, I212121, or I222[10] | a = 9.2545, b = 23.976, c = 6.0433[9] |

| Lokkaite-(Y) | Orthorhombic[12] | Pbmm, Pb2m, or Pbm2[12] | a = 39.21, b = 6.950, c = 9.22[12] |

| Donnayite-(Y) | Triclinic[16] | P1[15] | a = 9.000, b = 8.999, c = 6.793; α = 102.77°, β = 116.28°, γ = 59.99°[16] |

Experimental Protocols for Identification and Characterization

The identification and characterization of this compound minerals involve a combination of analytical techniques to determine their chemical composition, crystal structure, and physical properties.

-

Chemical Analysis :

-

Inductively Coupled Plasma (ICP) : As demonstrated in the study of Kimuraite-(Y), ICP analysis is used to determine the elemental composition, including the specific rare-earth elements present.[10]

-

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) : Often coupled with a scanning electron microscope, EDS provides semi-quantitative elemental analysis of the mineral grains.

-

Wet Chemical Analysis : Traditional methods are used to quantify water and carbonate content, which are crucial for hydrated carbonate minerals.[10]

-

-

X-ray Crystallography :

-

Powder X-ray Diffraction (PXRD) : This is a fundamental technique for mineral identification. The resulting diffraction pattern provides a unique "fingerprint" of the mineral's crystal structure, which can be compared to databases. PXRD data is available for minerals like Kimuraite-(Y).[10]

-

Single-Crystal X-ray Diffraction : This method is used to solve the complete crystal structure of a mineral, providing precise information about atomic positions, unit cell dimensions, and space group.[20] It is essential for the definitive characterization of new minerals like Donnayite-(Y).[20]

-

-

Optical Mineralogy :

-

Spectroscopy :

-

Raman and Infrared (IR) Spectroscopy : These techniques are used to identify the functional groups within a mineral, such as the carbonate (CO₃)²⁻ and hydroxyl (OH)⁻ groups, and water molecules. The RRUFF database, for example, contains reference Raman spectra for minerals like Tengerite-(Y).[21]

-

Visualizations

Caption: Classification of primary and related this compound minerals.

Caption: Generalized workflow for the characterization of this compound minerals.

References

- 1. Yttrium - Wikipedia [en.wikipedia.org]

- 2. Uses, Properties & Facts About Rare-Earth Yttrium [sputtertargets.net]

- 3. natureswayresources.com [natureswayresources.com]

- 4. rruff.net [rruff.net]

- 5. Lanthanite - Wikipedia [en.wikipedia.org]

- 6. Lanthanite-(La) Mineral Data [webmineral.com]

- 7. mindat.org [mindat.org]

- 8. handbookofmineralogy.org [handbookofmineralogy.org]

- 9. mindat.org [mindat.org]

- 10. handbookofmineralogy.org [handbookofmineralogy.org]

- 11. Kimuraite-(Y) Mineral Data [webmineral.com]

- 12. mindat.org [mindat.org]

- 13. ATHENA MINERAL: Mineral Data; Pierre Perroud [athena.unige.ch]

- 14. Lokkaite-(Y) Mineral Data [webmineral.com]

- 15. Donnayite-(Y) - Wikipedia [en.wikipedia.org]

- 16. mindat.org [mindat.org]

- 17. ATHENA MINERAL: Mineral Data; Pierre Perroud [athena.unige.ch]

- 18. saint-hilaire.ca [saint-hilaire.ca]

- 19. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 20. Mckelveyite group minerals – Part 1: Nomenclature and new data on donnayite-(Y) - ProQuest [proquest.com]

- 21. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]

Methodological & Application

Application Notes and Protocols: Yttrium Carbonate for Phosphor Precursor Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium carbonate (Y₂(CO₃)₃·xH₂O) is a critical precursor material in the synthesis of high-performance yttrium-based phosphors. Its primary advantage lies in its ability to decompose cleanly into yttrium oxide (Y₂O₃) upon calcination, providing a reactive and homogeneous starting material for the incorporation of activator ions.[1] Y₂O₃ is an excellent host lattice for various rare-earth dopants due to its high thermal and chemical stability, wide bandgap, and favorable crystallographic sites for activator ions, making it suitable for applications in lighting, displays, and medical imaging.[2][3][4][5]

This document provides detailed application notes and protocols for the synthesis of red, green, and blue emitting phosphors using this compound as the precursor.

Key Properties of this compound Precursor

The physical and chemical properties of the initial this compound significantly influence the quality of the final phosphor product.

| Property | Specification | Impact on Phosphor Quality |

| Purity | ≥99.99% (4N) | High purity is crucial to minimize quenching of luminescence by impurities. |

| Morphology | Homogeneous, fine particles | Influences the reactivity during calcination and the morphology of the resulting yttrium oxide, which in turn affects the light scattering and brightness of the phosphor.[1] |

| Particle Size | Sub-micron to a few microns | Smaller precursor particle sizes can lead to finer phosphor powders, which is advantageous for applications requiring high resolution.[6] |

| Composition | Stoichiometric Y₂(CO₃)₃ | Ensures complete and predictable conversion to Y₂O₃. |

Experimental Protocols

Synthesis of Red Phosphor (Y₂O₃:Eu³⁺)

Europium-doped yttrium oxide is a widely used red phosphor in fluorescent lighting and displays due to its sharp emission peak at approximately 611 nm.[2][3]

Materials:

-

This compound (Y₂(CO₃)₃·xH₂O), 99.99%

-

Europium oxide (Eu₂O₃), 99.99%

-

Deionized water

-

Nitric acid (HNO₃), concentrated

-

Ammonium carbonate ((NH₄)₂CO₃) or Urea (CH₄N₂O)

-

Flux (e.g., Lithium Carbonate - Li₂CO₃) (optional, to promote crystallization)[7]

Protocol:

-

Precursor Preparation (Co-precipitation Method): a. Dissolve a stoichiometric amount of this compound and europium oxide in a minimal amount of concentrated nitric acid to form yttrium nitrate and europium nitrate solutions. b. Dilute the nitrate solution with deionized water. c. Slowly add a solution of ammonium carbonate or urea while stirring vigorously to co-precipitate yttrium-europium carbonate. d. Age the precipitate for several hours to ensure complete precipitation and homogeneity. e. Filter the precipitate and wash thoroughly with deionized water to remove any residual nitrates. f. Dry the precipitate in an oven at 100-120°C.

-

Calcination and Firing: a. Place the dried yttrium-europium carbonate precursor in an alumina crucible. b. Heat the crucible in a muffle furnace to 600-800°C for 2-4 hours to decompose the carbonate into a mixed oxide powder.[1][8] c. (Optional) Mix the resulting oxide powder with a small amount of flux. d. Increase the furnace temperature to 1100-1300°C and hold for 4-6 hours to crystallize the Y₂O₃:Eu³⁺ phosphor.[3] e. Allow the furnace to cool down to room temperature slowly. f. Gently grind the resulting phosphor powder.

Synthesis of Green Phosphor (Y₂O₃:Tb³⁺)

Terbium-doped yttrium oxide is a green phosphor with a dominant emission peak around 545 nm, suitable for various lighting and display applications.[9]

Materials:

-

This compound (Y₂(CO₃)₃·xH₂O), 99.99%

-

Terbium oxide (Tb₄O₇), 99.99%

-

Deionized water

-

Nitric acid (HNO₃), concentrated

-

Ammonium carbonate ((NH₄)₂CO₃) or Urea (CH₄N₂O)

Protocol:

-

Precursor Preparation (Co-precipitation Method): a. Follow the same procedure as for the red phosphor (Section 3.1.1), using terbium oxide instead of europium oxide to create a yttrium-terbium carbonate precursor.

-